molecular formula C10H10BrF3O2 B1319091 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene CAS No. 200956-15-6

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

Cat. No. B1319091
M. Wt: 299.08 g/mol
InChI Key: IULMXYSSKXYIOB-UHFFFAOYSA-N
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Description

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H10BrF3O2 . It has a molecular weight of 299.09 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Heterocyclic Compound Synthesis
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene is related to benzene, a core structure in various heterocyclic compounds. The presence of a benzene ring is significant in medicinal chemistry, particularly in the synthesis of triazine analogs, which are evaluated for a wide spectrum of biological activities such as antibacterial, antifungal, anti-cancer, antiviral, and other pharmacological effects. These compounds are considered a promising core moiety for future drug development due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry and Nanotechnology
The molecule's structural similarity to benzene derivatives lends it potential utility in supramolecular chemistry. Benzene derivatives, such as benzene-1,3,5-tricarboxamide (BTA), have been crucial in applications ranging from nanotechnology to polymer processing and biomedical applications. BTAs exhibit self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, and their multivalent nature drives applications in the biomedical field. The adaptable nature of such compounds underscores their potential in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Environmental Monitoring and Flame Retardants
While the specific molecule does not directly appear in these contexts, related compounds like brominated phenols and novel brominated flame retardants (NBFRs) are widely discussed in environmental monitoring and the development of flame retardants. The ubiquity of these compounds in the environment and their potential human and environmental impacts are of significant interest, indicating the relevance of brominated compounds in environmental health studies. The ongoing research in this area highlights the need for understanding the environmental fate, toxicity, and potential applications of such compounds (Koch & Sures, 2018); (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-propan-2-yloxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULMXYSSKXYIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596202
Record name 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

CAS RN

200956-15-6
Record name 2-Bromo-1-(1-methylethoxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-trifluoromethoxyphenol (Description 11; 1 g, 3.9 mmol) and K2CO3 (1.1 g, 7.8 mmol) in dimethylformamide (15 ml) was added 2-bromopropane (0.55 ml, 5.9 mmol). The solution was stirred for 14 h. at room temperature under an atmosphere of nitrogen. Waster (200 ml) and ethyl acetate (3×70 ml) was added to the solution and the organic phase washed with water (100 ml), brine (100 ml) and dried (MgSO4). The solvent was removed in vacuo and the residue purified by chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to give the title compound. 1H NMR (250 MHz, CDCl3) δ1.38 (6H, d, J 6.1 Hz), 4.53 (1H, m), 6.88 (1H, d, J, 9 Hz), 7.12 (1H, dd, J 8.8, 2.6 Hz), and 7.43 (1H, d, J 2.8 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

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